molecular formula C13H12N2O3S B2587536 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 299953-51-8

4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B2587536
CAS No.: 299953-51-8
M. Wt: 276.31
InChI Key: GDNQGWDLWYBAMQ-AATRIKPKSA-N
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Description

4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 299953-51-8) is a high-purity chemical intermediate serving as a critical scaffold in medicinal chemistry and pharmaceutical research. This compound features a tetrahydrobenzo[b]thiophene core structure, which is of significant interest in the development of novel bioactive molecules. Research Applications and Value: Scientific studies on this chemical scaffold and its derivatives have demonstrated pronounced pharmacological potential. Derivatives of this compound exhibit significant anti-inflammatory activity , making it a valuable template for developing new therapeutic agents for inflammatory conditions . Furthermore, research indicates that related esters and amides synthesized from this core structure possess pronounced antinociceptive (pain-relieving) activity . These compounds have been shown to belong to low toxicity classes (Class V - practically nontoxic substances) in acute toxicity studies, highlighting their favorable safety profile for further therapeutic development . The compound's structure allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize properties for specific biological targets. Intended Use and Handling: This product is provided for chemical synthesis and research applications in laboratory settings only. It is intended for use by qualified professional researchers with the necessary skills and training to handle chemical substances safely. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use. Regulatory Status: For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(E)-4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c14-7-9-8-3-1-2-4-10(8)19-13(9)15-11(16)5-6-12(17)18/h5-6H,1-4H2,(H,15,16)(H,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNQGWDLWYBAMQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299953-51-8
Record name 4-((3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino)-4-oxo-2-butenoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free reactions or reactions under mild conditions to ensure high yield and purity. For example, the reaction of N-substituted cyanoacetamide with cyclohexanone and elemental sulfur can produce the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative .

Chemical Reactions Analysis

Types of Reactions

4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions can include various heterocyclic derivatives, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid. In vitro assays demonstrated that this compound can significantly inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and mediators like PGE2 and COX-2 . The mechanism of action appears to involve modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Analgesic Activity

The analgesic properties of derivatives related to this compound have been evaluated using animal models. For instance, compounds derived from 4,5,6,7-tetrahydrobenzo[b]thiophene exhibited analgesic effects greater than that of standard analgesics like metamizole when tested on mice . This suggests potential applications in pain management therapies.

Antimicrobial Activity

Emerging research indicates that certain derivatives of this compound possess antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Variations in substituents on the thiophene ring or modifications on the oxobutanoic acid moiety can lead to significant changes in biological activity .

Case Studies

StudyObjectiveFindings
Siutkina et al. (2021)Synthesis and evaluation of analgesic activityNew derivatives showed significant analgesic effects exceeding metamizole .
Mak et al. (2022)Anti-inflammatory activity assessmentCompounds inhibited NO production and pro-inflammatory cytokines effectively .
Zhestkij et al. (2021)Antimicrobial evaluationDemonstrated effectiveness against various bacterial strains .

Mechanism of Action

The mechanism of action of 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs with modifications in the thiophene core, substituents, or side chains. Key comparisons are outlined below:

Substituent Variations on the Thiophene Core

  • (Z)-4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (13c): Replaces the cyano group with ethoxycarbonyl. Exhibits higher synthetic yield (93%) and serves as an intermediate for NMDAR modulators .
  • (Z)-4-((3-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (13m): Features a benzyloxycarbonyl substituent. Lower yield (70%) but demonstrates precise HRMS-ESI alignment (calc. 386.10567, found 386.10587) . The benzyl group may confer steric hindrance, altering receptor binding compared to smaller substituents.

Side Chain Modifications

  • 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid (CAS 62159-41-5): Saturated butanoic acid side chain instead of conjugated enoic acid.
  • (2E)-4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]amino}-4-oxobut-2-enoic acid: Incorporates a tert-butyl group on the cyclohexene ring. Enhanced metabolic stability and lipophilicity, making it suitable for prolonged pharmacological action .

Functional Group Additions

  • 4-((3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid (CAS 331760-61-3): Introduces a 7-oxo group, altering ring conformation and hydrogen-bonding capacity.

Structural and Analytical Data

  • HRMS-ESI : For the target compound’s analogs, exact mass matches (e.g., 386.10567 calc. vs. 386.10587 found) confirm structural integrity .
  • NMR: Distinct signals for the enoic acid protons (δ 6.2–7.8 ppm) and thiophene carbons (δ 120–140 ppm) are consistent across derivatives .
  • X-ray Crystallography : Confirms planar geometry of the thiophene ring and amide bond orientation in analogs like 3c and 3d .

Biological Activity

4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities. This article aims to compile and analyze the existing research on its biological activity, including anti-inflammatory properties and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 276.31 g/mol
  • CAS Number : 299953-51-8

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory mechanisms. The following sections detail specific findings from various studies.

Anti-inflammatory Activity

A key study investigated the compound's potential as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The docking studies revealed that the compound binds effectively to the active site of 5-LOX, suggesting its utility in treating inflammatory diseases.

Study Findings Binding Affinity
MDPI Study (2021)Demonstrated strong affinity for 5-LOX with selectivity over COX-2High binding energy indicating potential for further optimization
Synthesis Study (2022)Confirmed pronounced anti-inflammatory activity in vitroIC50 values suggest effective inhibition at low concentrations

The mechanism by which this compound exerts its effects involves several interactions at the molecular level:

  • Hydrogen Bonding : The cyano group forms hydrogen bonds with specific amino acids in the active site of 5-LOX.
  • Hydrophobic Interactions : The compound also engages in hydrophobic interactions with surrounding lipophilic residues, enhancing its binding stability.
  • Allosteric Modulation : Evidence suggests that this compound may act as an allosteric modulator, providing a unique pathway for therapeutic intervention without directly competing with substrates.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Silico Studies : Computational docking studies indicated that the compound could effectively inhibit 5-LOX through specific binding interactions, making it a candidate for further pharmacological exploration .
  • In Vitro Assays : Experimental assays demonstrated that the compound could reduce pro-inflammatory cytokine production in cell cultures, supporting its potential as an anti-inflammatory agent .
  • Comparative Analysis : When compared to established anti-inflammatory drugs like Celecoxib, this compound showed a different selectivity profile, favoring 5-LOX inhibition over COX pathways, which may lead to fewer side effects associated with traditional NSAIDs .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be modified to improve yield?

Answer:
The compound is synthesized via nucleophilic acyl substitution on the tetrahydrobenzo[b]thiophene core. Key steps include:

  • Reagent selection : Use of succinic anhydride or substituted anhydrides to introduce the 4-oxobut-2-enoic acid moiety (e.g., reaction with 3-cyano-tetrahydrobenzo[b]thiophen-2-amine in dry CH₂Cl₂ under N₂ reflux) .
  • Purification : Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) achieves >65% yield .
  • Optimization : Adjust molar ratios (1.2 eq. anhydride), extend reaction times (overnight reflux), and use inert atmospheres to minimize side reactions .

Basic: Which spectroscopic techniques confirm the compound’s structure, and what key spectral features are diagnostic?

Answer:

  • IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch), 1700–1650 cm⁻¹ (C=O from oxobut-2-enoic acid and amide), and 1600 cm⁻¹ (C=C) .
  • ¹H/¹³C NMR :
    • δ 2.5–3.5 ppm (tetrahydrobenzo[b]thiophene CH₂ groups) .
    • δ 6.5–7.5 ppm (enolic proton from α,β-unsaturated ketone) .
  • HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₄H₁₃N₂O₃S: calc. 295.06, obs. 295.07) .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

Answer:

  • Derivative synthesis : Modify substituents on the tetrahydrobenzo[b]thiophene core (e.g., tert-butyl, phenyl, or chloro groups) to assess steric/electronic impacts .
  • Assay design : Test antibacterial activity via MIC assays against Gram-positive/-negative strains. Correlate logP (lipophilicity) with membrane permeability .
  • Computational modeling : Use docking simulations to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

  • Experimental replication : Standardize protocols (e.g., broth microdilution for MIC assays) across labs to minimize variability .
  • Statistical rigor : Apply ANOVA to data from ≥4 replicates per condition to identify outliers .
  • Control variables : Document solvent purity (e.g., anhydrous CH₂Cl₂), storage conditions, and microbial strain sources .

Advanced: What strategies mitigate challenges in distinguishing keto-enol tautomers during characterization?

Answer:

  • Variable-temperature NMR : Monitor δ 5.5–6.5 ppm (enolic proton) at 25°C vs. 60°C to detect tautomeric equilibrium .
  • 2D NMR (COSY/NOESY) : Identify coupling between enolic proton and adjacent carbonyl groups .
  • X-ray crystallography : Resolve tautomeric form via crystal structure analysis (if crystallizable) .

Basic: How can solvent selection influence crystallization and purity during purification?

Answer:

  • Polar solvents : Methanol/water mixtures (30:70) promote crystallization of polar intermediates .
  • Non-polar solvents : Use CH₂Cl₂ for dissolving hydrophobic derivatives (e.g., tert-butyl-substituted analogs) .
  • Gradient elution : HPLC with MeCN:H₂O gradients resolves closely related impurities (e.g., unreacted starting materials) .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature?

Answer:

  • Forced degradation : Incubate at pH 2–12 (HCl/NaOH buffers) and 40–80°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., hydrolysis of the enolic bond) .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models. Identify Arrhenius plot slopes to predict shelf-life .

Basic: How can synthetic reproducibility be validated across laboratories?

Answer:

  • Protocol standardization : Specify anhydrous conditions, reagent purity (e.g., ≥99% succinic anhydride), and inert gas use .
  • Inter-lab comparison : Share NMR/HRMS data to confirm structural consistency. Report yields ±5% deviation .

Advanced: What enzymatic assay designs minimize off-target effects in mechanism-of-action studies?

Answer:

  • Target-specific assays : Use purified enzymes (e.g., bacterial topoisomerase IV) with negative controls (e.g., enzyme-free reactions) .
  • Inhibitor profiling : Screen against a panel of 50+ kinases/phosphatases to assess selectivity .
  • Cellular validation : Combine MIC data with transcriptomics to confirm target engagement .

Advanced: How can computational models predict the compound’s environmental fate?

Answer:

  • QSAR modeling : Estimate biodegradation (BIOWIN) and bioaccumulation (logKow) using EPI Suite .
  • Metabolite tracking : Use LC-HRMS to identify transformation products in simulated wastewater .

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